molecular formula C13H14N2O2 B2675531 N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide CAS No. 1147694-50-5

N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide

Cat. No.: B2675531
CAS No.: 1147694-50-5
M. Wt: 230.267
InChI Key: IIAYHDLICGBBGB-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide” is a chemical compound that has been studied in the field of organic chemistry . It is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .


Synthesis Analysis

The synthesis of “this compound” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . This process yields N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this compound with excess P2S5 in anhydrous toluene under reflux affords the corresponding carbothioamide .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are quite interesting. The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

Studies have explored the synthesis of furan and pyridine derivatives, highlighting their potential as building blocks in chemical synthesis. For instance, El’chaninov and Aleksandrov (2017) demonstrated the preparation and electrophilic substitution reactions of N-(quinolin-6-yl)furan-2-carboxamide and related compounds, showcasing the versatility of these compounds in organic synthesis (El’chaninov & Aleksandrov, 2017). Similarly, Pućkowska et al. (2022) focused on the synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives, underlining their significance in supramolecular chemistry and the search for pharmacologically active compounds (Pućkowska et al., 2022).

Potential Therapeutic Applications

Research into N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide and its derivatives extends to exploring their therapeutic potential. For instance, Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006). Additionally, the study by Yeşilkaynak et al. (2017) on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes highlighted their antioxidant and antitumor activities, offering insights into their application in cancer therapy (Yeşilkaynak et al., 2017).

Supramolecular Chemistry and Sensing

The research by Panja, Ghosh, and Ghosh (2018) on pyrrole and furan-based pyridine/pyridinium bisamides as functional materials delves into their use in supramolecular gelators, metal ion sensing, and drug release systems. This work showcases the application of these compounds in developing new materials for selective sensing and controlled drug delivery (Panja, Ghosh, & Ghosh, 2018).

Future Directions

The future directions for the study of “N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide” could involve further exploration of its biological activity, given that many heterocyclic compounds have been found to exhibit such activity . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(9-11-5-4-8-17-11)15-13(16)12-6-2-3-7-14-12/h2-8,10H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYHDLICGBBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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